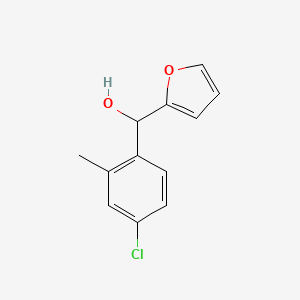

4-Chloro-2-methylphenyl-(2-furyl)methanol

Description

4-Chloro-2-methylphenyl-(2-furyl)methanol is a substituted furyl methanol derivative characterized by a chlorinated aromatic ring and a furan moiety. The compound's molecular framework suggests resonance stabilization from the furyl group and polarizability due to the chloro and methyl substituents, which may influence its reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name |

(4-chloro-2-methylphenyl)-(furan-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO2/c1-8-7-9(13)4-5-10(8)12(14)11-3-2-6-15-11/h2-7,12,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKPKTBANWJFLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylphenyl-(2-furyl)methanol typically involves the reaction of 4-chloro-2-methylbenzaldehyde with 2-furylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Chloro-2-methylbenzaldehyde+2-Furylmethanol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylphenyl-(2-furyl)methanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-chloro-2-methylbenzoic acid or 4-chloro-2-methylbenzophenone.

Reduction: Formation of 4-chloro-2-methylphenylmethanol or 4-chloro-2-methylphenylmethane.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-methylphenyl-(2-furyl)methanol has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylphenyl-(2-furyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound A : [5-(3-Chloro-2-methylphenyl)-2-furyl]methanol

- Molecular Formula : C₁₂H₁₁ClO₂

- Molar Mass : 222.67 g/mol

- Key Features: The chloro and methyl groups are positioned at the 3- and 2-positions on the phenyl ring, respectively. The furyl methanol group enables hydrogen bonding, similar to the target compound .

Compound B : (2-Chloro-4-methoxyphenyl)(furan-2-yl)methanol

- Molecular Formula : C₁₂H₁₁ClO₃

- Molar Mass : 238.67 g/mol

- Key Features: A methoxy group replaces the methyl substituent in the target compound. The additional oxygen atom contributes to a higher molar mass and polarity .

Compound C : 2-(4-Chloro-2-methylphenyl)phenol

- Molecular Formula : C₁₃H₁₁ClO

- Molar Mass : 218.68 g/mol

- Key Features: The phenol group introduces acidity (pKa ~10) absent in the target compound. This increases solubility in basic aqueous solutions and participation in hydrogen-bonding networks. The absence of the furyl moiety reduces resonance stabilization .

Compound D : [5-(3-Chloro-4-fluorophenyl)-2-furyl]methanol

- Molecular Formula : C₁₁H₉ClFO₂ (estimated)

- The chloro-fluoro combination may strengthen intermolecular dipole interactions compared to the target compound's methyl-chloro group .

Physicochemical Properties

Biological Activity

4-Chloro-2-methylphenyl-(2-furyl)methanol is a compound of interest due to its potential biological activities, which may include antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by a chlorinated phenyl group and a furan moiety, which contribute to its biological activity. The presence of the chloro substituent can enhance lipophilicity and influence the compound's interaction with biological targets.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with various receptors, altering cellular signaling pathways.

- Antioxidant Activity : The furan ring may contribute to the compound's ability to scavenge free radicals.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various derivatives found that this compound showed effective inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.3 |

This suggests that the compound has potential as a lead in developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung cancer) | 15 |

| HCT116 (Colon cancer) | 20 |

These results indicate that the compound may induce apoptosis in cancer cells, possibly through the activation of caspase pathways .

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study assessed the efficacy of this compound in treating infections caused by resistant bacterial strains. The compound demonstrated superior activity compared to traditional antibiotics, suggesting its potential as a novel treatment option .

- Case Study on Anticancer Properties : Another investigation focused on the effects of this compound on tumor growth in vivo using xenograft models. Results indicated a significant reduction in tumor size when treated with this compound compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies suggest that variations in substituents on the phenyl and furan rings can enhance or diminish activity against specific targets. For instance, increasing electron-withdrawing groups on the phenyl ring tends to improve antimicrobial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.